2-Hydroxy-1H-indazol-3(2H)-one
Description
Properties
CAS No. |
174473-18-8 |
|---|---|
Molecular Formula |
C7H6N2O2 |
Molecular Weight |
150.137 |
IUPAC Name |
2-hydroxy-1H-indazol-3-one |
InChI |
InChI=1S/C7H6N2O2/c10-7-5-3-1-2-4-6(5)8-9(7)11/h1-4,8,11H |
InChI Key |
XKPFYHCCSCOPFN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(N2)O |
Synonyms |
3H-Indazol-3-one, 1,2-dihydro-2-hydroxy- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1H-1,2,3-Triazole Analogs
1H-1,2,3-Triazoles are nitrogen-rich heterocycles widely used in pharmaceuticals and agrochemicals due to their stability and ease of synthesis via click chemistry . Unlike 2-Hydroxy-1H-indazol-3(2H)-one, triazoles lack a fused aromatic ring system, resulting in distinct electronic and steric properties.
Key Differences:
- Synthesis: Triazoles are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), whereas indazolones typically require cyclization of substituted precursors .
- Applications: Triazoles are employed as corrosion inhibitors and photostabilizers, while indazolones are primarily pharmaceutical intermediates .
Pyrazole Derivatives (e.g., Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate)
Pyrazole derivatives like Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate (CAS: 176385-39-0) share a 5-membered nitrogen-containing ring but lack the fused benzene system of indazolones. This structural simplification reduces π-conjugation, leading to differences in solubility and bioactivity. Pyrazole derivatives often serve as ligands in coordination chemistry, whereas indazolones are more commonly functionalized for drug scaffolds .
Key Differences:
- Reactivity: The hydroxyl group in pyrazole derivatives is less sterically hindered, enabling faster esterification compared to indazolones.
- Thermodynamic Stability: Indazolones exhibit higher melting points due to extended aromaticity.
Other Indazolone Derivatives (e.g., 6-Amino-1H,2H-indazol-3-one)
6-Amino-1H,2H-indazol-3-one (CAS: 55207-49-3) shares the indazolone core but features an amino substituent at position 4. However, the hydroxyl group in this compound provides stronger acidic properties (pKa ~8–10), influencing its solubility in polar solvents .
Data Table: Comparative Analysis
Research Findings and Contradictions
- Synthetic Accessibility: While triazoles are synthesized efficiently via click chemistry , indazolones often require multi-step reactions, limiting their scalability .
- Biological Activity: Triazoles exhibit broader enzyme inhibition (e.g., carbonic anhydrase-II), whereas indazolones show niche applications in targeted drug design .
- Safety: 6-Amino-1H,2H-indazol-3-one poses inhalation hazards , contrasting with the relatively safer profile of ethyl pyrazole derivatives.
Preparation Methods
Aldol Condensation-Mediated Ring Formation
The foundational approach involves aldol condensation between acetylacetone and indole-3-carbaldehyde derivatives in dimethyl sulfoxide (DMSO) with piperidine catalysis. As demonstrated in recent work, stirring equimolar quantities of acetylacetone and 5-bromoindole-3-carbaldehyde at 25°C for 5 hours generates the cyclized intermediate 1,1'-(2-(5-bromo-1H-indol-3-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-diyl)bis(ethan-1-one) in 98% yield. Critical to this process is the base-mediated enolate formation, which facilitates nucleophilic attack on the aldehyde carbonyl.
Hydrazine Cyclization for Indazole Formation
Subsequent treatment of cyclohexanone intermediates with hydrazine hydrate completes the indazole ring. Refluxing 1,1'-(4-hydroxy-2-(1H-indol-3-yl)-4-methyl-6-oxocyclohexane-1,3-diyl)bis(ethan-1-one) with 2.1 equivalents of hydrazine in methanol for 12 hours produces 1-(4-(1H-indol-3-yl)-3,6-dimethyl-4,5-dihydro-1H-indazol-5-yl)ethan-1-one. The reaction proceeds through a proposed mechanism involving sequential imine formation and intramolecular cyclization, with yields heavily dependent on stoichiometric control (65–78% reported).
Transition Metal-Catalyzed Functionalization
Suzuki Coupling for C-3 Modification
Patent literature describes palladium-mediated Suzuki couplings to install aryl groups at the indazole C-3 position. Using 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole and phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in DMF at 80°C achieves 89% conversion to 3-phenyl-6-nitro-1H-indazole derivatives. This method enables precise control over substituent patterns critical for modulating the compound's electronic properties.
Heck Reaction for Olefin Installation
The Heck coupling between 3-iodoindazole precursors and styrene derivatives employs Pd(OAc)₂/tri-o-tolylphosphine catalysts in N,N-diisopropylethylamine/DMF systems. For example, reaction with 2-vinylpyridine at 100°C for 8 hours introduces conjugated olefin moieties with 76% efficiency, as confirmed by ¹H NMR analysis of the trans-coupled product.
Ultrasound-Assisted Green Synthesis
Recent advances utilize ultrasound irradiation (40 kHz, 300 W) to accelerate the reaction between substituted benzoates and hydrazine hydrate. Under solvent-free conditions with glyoxylic acid catalysis, this method achieves 85–92% yields of 3-hydroxy-1H-indazole derivatives within 30 minutes. Key advantages include:
| Parameter | Conventional Method | Ultrasound Method |
|---|---|---|
| Reaction Time | 6–8 hours | 0.5 hours |
| Temperature | 80–100°C | 25–30°C |
| Solvent Consumption | 50 mL/g product | 0 mL/g product |
| Yield Range | 65–78% | 82–92% |
Table 1. Comparative analysis of indazole synthesis methods.
Spectroscopic Characterization
Infrared Spectral Features
All synthesized derivatives exhibit:
¹H NMR Fingerprints
Key proton environments include:
Mass Spectrometric Confirmation
High-resolution MS data for C₁₉H₂₁NNaO₄ shows:
Mechanistic Considerations and Byproduct Analysis
Competing pathways during synthesis generate characteristic byproducts:
-
Over-alkylation : Excess methylating agents produce N,N-dimethylated indazoles, identifiable by upfield-shifted methyl protons (δ 3.15–3.30).
-
Ring-opening : Prolonged acidic workup leads to cyclohexanone ring cleavage, detected via new carbonyl signals at δ 205–210 ppm in ¹³C NMR.
-
Tautomerization : Keto-enol equilibria result in duplicate signals for OH and carbonyl groups in DMSO-d₆ solutions.
Industrial-Scale Production Challenges
While laboratory methods achieve high purity (>98% by HPLC), scale-up introduces three key issues:
-
Exothermicity control in cyclocondensation steps requiring jacketed reactors
-
Palladium removal to <5 ppm in pharmaceutical-grade material
-
Crystallization polymorphism affecting bioavailability
Recent patent literature addresses these through:
Emerging Catalytic Approaches
Q & A
Q. What are the optimal synthetic routes for 2-Hydroxy-1H-indazol-3(2H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound can be achieved via copper-catalyzed intramolecular C–N bond formation. Starting from 2-halobenzoic acids and hydrazines, the reaction proceeds under mild conditions (e.g., room temperature, aqueous solvents) to form the indazolone core . For higher yields, optimize catalyst loading (e.g., 10 mol% CuI) and reaction time (12–24 hours). Alternatively, transition metal-free cascade reactions using potassium tert-butoxide (t-BuOK) in solvents like THF or DMSO can generate related indazolone derivatives, though solvent choice critically impacts product selectivity (e.g., isoquinolin-1(2H)-one vs. dihydroisobenzoquinoline-3(2H)-one) . Compare yields and purity using HPLC or LC-MS to validate route efficiency.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm tautomeric forms in solution. For example, the presence of a hydroxyl proton (~10–12 ppm) and aromatic protons (~6.5–8.5 ppm) can validate the structure .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve solid-state tautomerism. Single-crystal X-ray studies at 293 K with R-factors <0.05 ensure high precision in bond-length and angle measurements .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H] peaks) and detect impurities .
Advanced Research Questions
Q. How can contradictions in reaction yields between copper-catalyzed and transition metal-free syntheses be resolved?
- Methodological Answer : Contradictions often arise from differences in solvent polarity, catalyst efficiency, or side reactions. To resolve:
Perform controlled experiments varying solvents (e.g., DMSO vs. THF) and catalysts (CuI vs. t-BuOK).
Use kinetic studies (e.g., time-resolved NMR) to identify intermediate species and rate-limiting steps.
Compare activation energies via DFT calculations to determine thermodynamically favored pathways.
For example, copper catalysis may favor intramolecular cyclization via a 5-membered transition state, while t-BuOK promotes base-mediated deprotonation and cascade reactions . Validate findings with reproducibility tests across ≥3 independent trials.
Q. What strategies address discrepancies in tautomeric forms observed in solution (NMR) vs. solid-state (X-ray) studies?
- Methodological Answer : Tautomeric equilibria (e.g., keto-enol forms) can differ between phases. To reconcile discrepancies:
Variable-Temperature NMR : Conduct experiments at 25–100°C to observe tautomer shifts. For instance, enol-to-keto transitions may show proton signal coalescence at elevated temperatures.
Solid-State NMR : Compare with X-ray data to detect hydrogen-bonding networks stabilizing specific tautomers in crystals .
Computational Modeling : Use Gaussian or ORCA to calculate relative tautomer stability in gas phase vs. solvent (e.g., PCM models for solvation effects).
Document solvent polarity effects (e.g., DMSO stabilizes polar tautomers) and lattice forces in crystallography .
Q. How can researchers design experiments to probe the biological activity of this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with substitutions at N1, C5, or C6. For example, introduce alkyl groups (e.g., isopropyl) at N1 to enhance lipophilicity and blood-brain barrier penetration .
- Target Identification : Use computational docking (AutoDock Vina) to screen against soluble guanylate cyclase (sGC) or kinase targets. Validate binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- In Vitro Assays : Test cGMP modulation in HEK293 cells transfected with sGC reporters. Dose-response curves (IC) and toxicity (MTT assay) are critical for prioritizing leads .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?
- Methodological Answer : Stability contradictions may stem from varying protonation states or degradation pathways. To clarify:
pH-Dependent Stability Studies : Incubate the compound in buffers (pH 1–7) and monitor degradation via HPLC at 24-hour intervals.
Degradation Product Identification : Use LC-MS/MS to characterize byproducts (e.g., ring-opened amides or nitroso compounds).
Theoretical pKa Calculations : Predict protonation sites using MarvinSketch or ACD/Labs. For example, the hydroxyl group (pKa ~8–10) may deprotonate under basic conditions, altering reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
